3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide
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Overview
Description
3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide is a synthetic compound that features a thiophene ring, a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Butylthiophene
- 2-Octylthiophene
- 3-Hydroxy-2-thiophene carboxylic derivatives .
Uniqueness
3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
62826-57-7 |
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Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-7-thiophen-2-ylhept-4-en-6-ynamide |
InChI |
InChI=1S/C13H15NO2S/c1-14(2)13(16)10-11(15)6-3-4-7-12-8-5-9-17-12/h3,5-6,8-9,11,15H,10H2,1-2H3 |
InChI Key |
MYXUMZKSAJTZLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC(C=CC#CC1=CC=CS1)O |
Origin of Product |
United States |
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